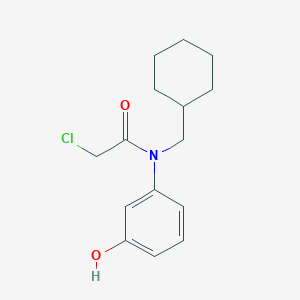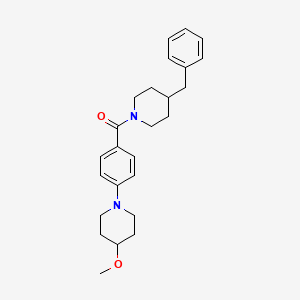
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CCMA is a derivative of acetaminophen and has been found to possess anti-inflammatory and analgesic properties. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of COX-2 and NF-κB. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to reduce pain behavior in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to be stable under various conditions, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in lab experiments. The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is the development of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in the treatment of cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer therapy. Additionally, the mechanisms of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide need to be further elucidated to better understand its effects on inflammation and pain.
Synthesis Methods
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-hydroxyacetophenone with cyclohexylmethylamine, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroacetamide to yield 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for medical research. It has been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-10-15(19)17(11-12-5-2-1-3-6-12)13-7-4-8-14(18)9-13/h4,7-9,12,18H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNWSACFRBGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)


![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)


![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)


![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)